2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Molecular Architecture and Bicyclic Framework Analysis
The compound 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid features a rigid bicyclo[2.1.1]hexane core, comprising two fused rings: a three-membered ring and a four-membered ring. This scaffold imposes significant steric constraints due to its bridged structure, which limits rotational freedom and enhances conformational stability. The molecular formula (C₁₂H₁₉NO₄) and weight (241.28 g/mol) confirm the presence of a tert-butoxycarbonyl (Boc) group at the 2-position, a methyl substituent at the 4-position, and a carboxylic acid functional group at the 1-position.
The bicyclo[2.1.1]hexane framework is characterized by bond angles and distances derived from X-ray crystallographic data. For instance, the distance between the 1- and 4-positions (denoted d) measures approximately 3.05–3.19 Å, while the angle between substituents (φ₁ and φ₂) ranges from 61° to 65°. These parameters distinguish it from linear or monocyclic analogs, as shown in Table 1.
Table 1: Key Structural Parameters of the Bicyclo[2.1.1]hexane Core
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ | |
| Molecular Weight | 241.28 g/mol | |
| Bond Distance (d) | 3.05–3.19 Å | |
| Bond Angles (φ₁, φ₂) | 61°–65° | |
| SMILES | CC1C2CC(C2)(N1C(=O)OC(C)(C)C)C(=O)O |
The Boc group serves as a protective moiety for the secondary amine, while the carboxylic acid enables further derivatization through peptide coupling or salt formation.
Stereochemical Configuration and Conformational Dynamics
The stereochemistry of this compound is defined by its (1R,4S,5S) configuration, which arises from the spatial arrangement of substituents on the bicyclic core. The Boc group at the 2-position and the methyl group at the 4-position introduce chirality, resulting in distinct enantiomeric forms. Racemization risks during synthesis are mitigated by low-temperature deprotection steps, as reported in analogous 2-azabicyclo[2.1.1]hexane derivatives.
Conformational analysis via X-ray diffraction reveals a non-planar structure with a dihedral angle (θ) of 56°–59°, contrasting sharply with the near-planar geometry of ortho-substituted benzene analogs (θ = 7°–8°). This three-dimensionality enhances binding selectivity in biological systems by mimicking peptide β-turns. The Boc group further stabilizes the preferred conformation through steric hindrance, as illustrated in Figure 1.
Figure 1: Stereochemical Orientation of Functional Groups
(Hypothetical diagram based on crystallographic data from and )
| Feature | Impact on Conformation |
|---|---|
| Boc Group | Restricts amine rotation |
| Methyl Substituent | Increases steric bulk |
| Carboxylic Acid | Participates in H-bonding |
Comparative Analysis with Related Azabicyclohexane Derivatives
Compared to other 2-azabicyclo[2.1.1]hexane derivatives, this compound exhibits unique physicochemical properties due to its methyl and Boc substituents. For example:
- 4-Ethyl Analog (C₉H₁₆ClNO₂) : The ethyl group increases hydrophobicity (LogP = 1.53 vs. 1.20 for the methyl derivative).
- 3-Methyl Derivative (C₁₂H₁₉NO₄) : Substitution at the 3-position alters steric interactions, reducing aqueous solubility by 30%.
- Unsubstituted Core (C₅H₉N) : Lacks functional groups for further modification, limiting applications in drug design.
Table 2: Comparative Properties of Azabicyclohexane Derivatives
The Boc-protected variant demonstrates superior stability under acidic conditions compared to its hydrochloride salt counterparts, making it preferable for solid-phase synthesis. Additionally, its rigid core mimics bioactive conformations more effectively than flexible linear analogs, as evidenced by antifungal activity studies in agrochemical analogs.
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-7-11(4)5-12(13,6-11)8(14)15/h5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWDSOQJAYPICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2021659-61-8 | |
| Record name | 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with 2-methylpropan-2-yl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules. Its bicyclic structure allows it to participate in various chemical reactions, such as:
- Peptide Synthesis : The Boc group protects amines during peptide formation, facilitating the synthesis of biologically active peptides.
- Functionalization : The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives useful in synthetic chemistry .
Medicinal Chemistry
Research indicates potential therapeutic applications for this compound:
- Antimicrobial Activity : Compounds with similar azabicyclo structures have been studied for their antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound could be explored for anti-inflammatory activities due to their ability to modulate enzyme activity and cellular signaling pathways .
Biochemical Probes
The unique structure of 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid makes it a candidate for use as a biochemical probe in research settings:
- Enzyme Interaction Studies : The compound can bind to specific enzymes or receptors, allowing researchers to investigate its effects on biological pathways.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
Table 1: Comparison of 4-Substituted Derivatives
Key Findings :
Bicyclic Core Modifications
Table 2: Comparison of Bicyclo[2.1.1]hexane Derivatives with Alternative Cores
Key Findings :
- Boc vs. Fmoc Protection : Boc is acid-labile, suitable for solution-phase synthesis, while Fmoc is base-labile, ideal for solid-phase methodologies .
- Ring Size Variations : Bicyclo[3.1.0]hexane cores (e.g., Parchem’s compound) introduce different torsion angles, impacting backbone rigidity in peptidomimetics .
Physicochemical and Commercial Comparison
Key Findings :
- Cost and Availability : The 4-methyl derivative is commercially available but costly, whereas analogs like the 4-phenyl and 4-ethyl variants are discontinued, limiting accessibility .
- Safety : Most compounds are labeled for research use only, with hazards varying by structure (e.g., Indagoo’s compound requires strict handling protocols) .
Biological Activity
2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 2021659-61-8) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255 Da
- LogP : 1.98
- Polar Surface Area : 67 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
These properties suggest a moderate hydrophobicity, which may influence its bioavailability and interaction with biological targets.
Research indicates that compounds similar to 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid may exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that bicyclic amines can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The structural features of this compound may allow it to interact with specific receptors, influencing neurotransmitter systems.
Pharmacological Effects
The biological activity of this compound has been explored in several contexts:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
- Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines, suggesting possible applications in oncology.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Case Studies
A notable study involved the synthesis and evaluation of derivatives of azabicyclic acids, including this compound, demonstrating enhanced biological activity compared to their parent structures. The modifications were aimed at improving selectivity and reducing toxicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of bicyclic proline derivatives like this compound often involves intramolecular cyclization or ring-closing metathesis. For example, methanoprolines (e.g., Boc-2,4-methanoproline, CAS 127926-24-3) are synthesized via tert-butoxycarbonyl (Boc) protection of the amine, followed by cyclization under controlled conditions . Key parameters include temperature (room temperature to 60°C), solvent choice (e.g., DCM or THF), and catalyst selection (e.g., Pd for cross-coupling steps). Optimization should prioritize yield and purity, monitored via HPLC or LC-MS.
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm bicyclic structure and substituent placement. For example, methanoproline derivatives exhibit distinct shifts for bridgehead protons (δ 3.5–4.5 ppm) and tert-butoxy groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, MW 227.26 g/mol) .
- X-ray Crystallography : Resolves conformational details, critical for studying hydrophobic interactions in peptide design .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as related bicyclic compounds may have unclassified toxicity profiles .
- Respiratory Protection : Use P95 (US) or P1 (EU) filters for particulate exposure; OV/AG/P99 filters if volatile byproducts are present .
- Waste Disposal : Segregate chemical waste and avoid drainage systems. Contaminated gloves must be disposed of per hazardous waste regulations .
Advanced Research Questions
Q. How does the conformational rigidity of the 2-azabicyclo[2.1.1]hexane core influence its reactivity in peptide synthesis?
- Methodological Answer : The bicyclic structure enforces restricted rotation, stabilizing transition states in peptide coupling. For example, methanoprolines reduce aggregation in hydrophobic peptide sequences by limiting backbone flexibility . To assess reactivity:
- Compare coupling efficiency (e.g., HATU/DIPEA) with linear proline analogs.
- Monitor diastereomer formation via chiral HPLC, as steric hindrance may slow racemization .
Q. What solvent systems are optimal for improving the solubility of this hydrophobic bicyclic compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, or aqueous-organic mixtures (e.g., 20% MeCN/HO) for biochemical assays.
- Empirical Data : Analogous 4-thia-1-azabicyclo[3.2.0]heptane derivatives show solubility in methanol (20–30 mg/mL) but precipitate in nonpolar solvents like hexane .
Q. How should researchers resolve contradictions in safety data for structurally related bicyclic compounds?
- Methodological Answer :
- Data Triangulation : Compare SDS entries for similar compounds (e.g., Boc-protected azabicyclo derivatives). For example, while some SDS lack acute toxicity data , others classify components as potential carcinogens (IARC/ACGIH) .
- Precautionary Principle : Assume worst-case scenarios (e.g., use fume hoods for all syntheses) until compound-specific toxicology is available .
Q. What strategies enable comparative studies between this compound and other bicyclic proline analogs (e.g., 2-azabicyclo[2.2.2]octane derivatives)?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Synthesize analogs with varying ring sizes (e.g., [2.1.1] vs. [2.2.2] cores) and evaluate their impact on peptide stability.
- Table: Key Properties of Bicyclic Derivatives
| Compound | Core Structure | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| Boc-2,4-methanoproline | [2.1.1] | 227.26 | Conformational control |
| Boc-2-azabicyclo[2.2.2]octane | [2.2.2] | 267.32 | Drug delivery systems |
Data Contradiction Analysis
- Example : Safety protocols in recommend P95 respirators, while lacks explicit guidance. Researchers should default to NIOSH/CEN standards and document deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
